2-(4-Chloro-3-nitrophenyl)quinoxaline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H8ClN3O2 |
|---|---|
Molecular Weight |
285.68 g/mol |
IUPAC Name |
2-(4-chloro-3-nitrophenyl)quinoxaline |
InChI |
InChI=1S/C14H8ClN3O2/c15-10-6-5-9(7-14(10)18(19)20)13-8-16-11-3-1-2-4-12(11)17-13/h1-8H |
InChI Key |
QKIPDAVLABJTPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Classical and Contemporary Synthetic Routes to the Quinoxaline (B1680401) Nucleus
The traditional and most fundamental methods for constructing the quinoxaline ring have been refined over the years and remain central to the synthesis of its derivatives.
Condensation Reactions with Ortho-Phenylenediamines and Dicarbonyl Compounds
The cornerstone of quinoxaline synthesis is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. rsc.orgmdpi.comresearchgate.net This method, first reported by Körner and Hinsberg in 1884, is a straightforward and widely used approach to generate a variety of quinoxaline derivatives. encyclopedia.pubmdpi.com The reaction typically proceeds by mixing the two reactants, often in a solvent and sometimes with a catalyst to enhance the reaction rate and yield. researchgate.net
For the specific synthesis of 2-(4-Chloro-3-nitrophenyl)quinoxaline, this would involve the condensation of an appropriate ortho-phenylenediamine with 2-(4-chloro-3-nitrophenyl)-2-oxoacetaldehyde or a similar dicarbonyl precursor. The reaction conditions can be varied, including the use of different solvents and catalysts, to optimize the yield of the desired product. For instance, various catalysts like p-toluenesulfonic acid, copper sulfate (B86663) pentahydrate, and others have been employed to improve the efficiency of this condensation. researchgate.net The reaction can also be carried out under solvent-free conditions, which aligns with the principles of green chemistry. ijiset.com
A general representation of this reaction is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, which can be facilitated by various catalysts to improve yields. researchgate.net For example, the reaction of o-phenylenediamine with benzil (B1666583) in the presence of a catalyst can produce 2,3-diphenylquinoxaline (B159395). researchgate.net
Intramolecular Cyclization Approaches for Ring System Formation
Intramolecular cyclization strategies offer an alternative and often elegant route to the quinoxaline ring system. These methods typically involve the formation of a precursor molecule that already contains the necessary atoms and functionalities to form the quinoxaline core upon cyclization.
One such approach involves the reductive cyclization of N-(o-nitrophenyl)-glycine derivatives. acs.org This method first involves the synthesis of the N-substituted glycine, which is then reduced to form a 1,2,3,4-tetrahydro-2-ketoquinoxaline. Subsequent oxidation and chlorination can lead to a 2-chloroquinoxaline, a versatile intermediate for further functionalization. acs.org
Another strategy is the iron-catalyzed intramolecular C(sp2)–N cyclization of 1-(N-arylpyrrol-2-yl)ethanone O-acetyl oximes, which leads to the formation of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives. acs.org Electrochemical oxidation-induced intramolecular annulation of N-aryl enamines represents a modern and sustainable approach to quinoxaline synthesis, avoiding the need for transition metal catalysts and chemical oxidants. rsc.orgrsc.org Furthermore, hypervalent iodine(III)-mediated intramolecular oxidative C–N bond formation provides a metal-free pathway to quinoxalines from readily available enaminones. nih.gov
Nucleophilic and Electrophilic Substitution Reactions on Pre-formed Quinoxaline Systems
Once the basic quinoxaline scaffold is formed, its functionalization can be achieved through nucleophilic and electrophilic substitution reactions. The electron-deficient nature of the quinoxaline ring makes it susceptible to nucleophilic attack. rsc.orgrsc.org
Nucleophilic aromatic substitution of hydrogen (SNArH) is a powerful method for introducing substituents onto the quinoxaline ring. rsc.orgrsc.org However, the reactivity of the quinoxaline itself can sometimes be insufficient. To enhance its electrophilicity, quinoxaline can be converted to its N-oxide, which greatly facilitates nucleophilic attack. rsc.org A variety of carbanions can then be used to introduce different functional groups onto the ring. rsc.orgresearchgate.net
For the synthesis of this compound, if one were to start with a pre-formed quinoxaline ring, a nucleophilic substitution reaction could be envisioned where a 2-substituted quinoxaline (e.g., 2-chloroquinoxaline) reacts with a nucleophile derived from 1-chloro-4-iodo-2-nitrobenzene (B1590745) or a similar precursor. The feasibility of such a reaction would depend on the nature of the leaving group on the quinoxaline and the strength of the nucleophile. mdpi.comudayton.edu
Advanced and Green Chemistry Approaches in Quinoxaline Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. ijirt.orgbenthamdirect.comnih.gov This has led to the exploration of advanced technologies and green chemistry principles in the synthesis of quinoxalines. scilit.com
Microwave-Assisted Synthetic Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages such as reduced reaction times, increased yields, and often cleaner reactions. researchgate.nettandfonline.come-journals.innih.gov The application of microwave heating to the synthesis of quinoxalines has been well-documented. researchgate.nete-journals.inscispace.com
The condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds can be significantly accelerated under microwave irradiation. tandfonline.come-journals.insapub.org Reactions that might take hours under conventional heating can often be completed in a matter of minutes with microwave assistance, frequently leading to higher yields. e-journals.inscispace.com For example, the synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine can be achieved in high yield in just a few minutes using microwave heating. e-journals.in This approach can be performed under solvent-free conditions, further enhancing its green credentials. researchgate.netscispace.com
Ultrasound-Irradiation Techniques in Chemical Synthesis
Ultrasound irradiation is another green chemistry technique that utilizes the energy of sound waves to promote chemical reactions. wiley-vch.deyoutube.com The phenomenon of acoustic cavitation, the formation and collapse of microscopic bubbles, generates localized high temperatures and pressures, accelerating reaction rates. youtube.com
The synthesis of quinoxaline derivatives through the condensation of 1,2-diamines and 1,2-diketones can be efficiently carried out under ultrasound irradiation at room temperature, often without the need for a catalyst. scielo.brresearchgate.netresearchgate.net This method offers high yields, short reaction times, and mild reaction conditions, making it an attractive alternative to traditional heating methods. scielo.brresearchgate.net The use of ultrasound aligns with the principles of green chemistry by reducing energy consumption and often simplifying the work-up procedure. wiley-vch.de
Catalyst-Free and Environmentally Benign Solvent Systems (e.g., PEG-400)
The development of green synthetic protocols is a significant focus in modern chemistry. Polyethylene glycol (PEG) has been identified as an effective and recyclable solvent medium for various organic transformations, including the synthesis of quinoxalines. cancer.govresearchgate.net A notable advantage of using PEG is that it can often facilitate reactions without the need for a catalyst, simplifying the work-up procedure and reducing environmental impact. cancer.gov
The typical synthesis of quinoxaline derivatives in PEG involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. cancer.gov This approach is characterized by its broad substrate scope and good yields. cancer.gov The reaction proceeds smoothly, and the PEG can be easily recovered and reused in subsequent reactions without a significant loss of activity. cancer.gov For the specific synthesis of this compound, this would involve the condensation of 1,2-phenylenediamine with (4-chloro-3-nitrophenyl)glyoxal in PEG-400.
Table 1: Catalyst-Free Synthesis of Quinoxaline Derivatives in PEG
| 1,2-Diamine Reactant | 1,2-Dicarbonyl Reactant | Product | Yield (%) |
| o-Phenylenediamine | Benzil | 2,3-Diphenylquinoxaline | 95 |
| 4-Methyl-1,2-phenylenediamine | Benzil | 6-Methyl-2,3-diphenylquinoxaline | 93 |
| o-Phenylenediamine | 2,2'-Furil | 2,3-Di(furan-2-yl)quinoxaline | 96 |
| 1,2-Diaminoethane | Benzil | 2,3-Diphenyl-5,6-dihydropyrazine | 89 |
This table presents representative examples of quinoxaline and pyrazine (B50134) synthesis using a catalyst-free PEG system, demonstrating the versatility of the method. Data sourced from related studies. cancer.gov
Transition Metal-Catalyzed and Metal-Free Reaction Protocols
Both transition metal-catalyzed and metal-free reactions represent powerful and versatile tools for the synthesis and functionalization of quinoxaline derivatives. bohrium.comnih.gov
Transition Metal-Catalyzed Protocols: Transition metals, particularly palladium, copper, and iron, play a crucial role in the construction of complex quinoxaline structures through cross-coupling reactions. nih.gov These methods are especially useful for creating carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, allowing for the introduction of a wide array of functional groups onto the quinoxaline core. nih.gov For a substrate like this compound, the chloro-substituent on the phenyl ring is a prime site for such transformations, for instance, in Suzuki, Heck, or Sonogashira coupling reactions. nih.gov These reactions have been instrumental in developing libraries of quinoxaline derivatives for various applications. bohrium.comrsc.org
Table 2: Examples of Transition Metal-Catalyzed Reactions on Chloroquinoxalines
| Reaction Type | Catalyst | Reactants | Bond Formed |
| Suzuki Coupling | Pd(PPh₃)₄ / K₂CO₃ | Chloroquinoxaline, Arylboronic acid | C-C |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Et₃N | Chloroquinoxaline, Terminal alkyne | C-C (alkynyl) |
| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP / NaOtBu | Chloroquinoxaline, Amine | C-N |
| Ullmann Condensation | CuI / L-proline / K₂CO₃ | Chloroquinoxaline, Phenol | C-O |
This table summarizes common transition metal-catalyzed cross-coupling reactions applicable to chloro-functionalized quinoxalines. nih.gov
Metal-Free Reaction Protocols: In the quest for more sustainable and cost-effective synthetic methods, transition-metal-free reactions have gained significant traction. rsc.orgcncb.ac.cn These protocols often employ organocatalysts, iodine, or physical methods like ultrasound irradiation to promote the desired transformations. nih.gov For the synthesis of the basic quinoxaline framework, a common metal-free approach is the condensation of o-phenylenediamines with α-haloketones or 1,2-dicarbonyl compounds, sometimes facilitated by a Brønsted acid catalyst or simply by heating in a green solvent like water or ethanol (B145695). nih.gov These methods avoid the cost and potential toxicity associated with residual metals in the final product. rsc.orgresearchgate.net
Solid-Phase Organic Synthesis (SPOS) Strategies
Solid-phase organic synthesis (SPOS) offers a powerful platform for the combinatorial synthesis of quinoxaline libraries. This methodology involves attaching a starting material to a solid support (polymer resin), carrying out a series of reactions in a stepwise manner, and then cleaving the final product from the support. researchgate.net A key advantage of SPOS is the simplification of purification, as excess reagents and by-products can be washed away from the resin-bound intermediate. researchgate.net
A typical SPOS strategy for quinoxalines might involve linking a 2-nitrophenyl carbamate (B1207046) to a polymer support. This is followed by reaction with an α-bromoketone and subsequent reduction of the nitro group. The resulting amine undergoes spontaneous intramolecular cyclization to form the polymer-bound quinoxaline. Finally, the desired quinoxaline derivative is cleaved from the resin, often via acidolysis, and obtained in high purity after aerial oxidation. researchgate.net
Figure 1: General Scheme for Solid-Phase Synthesis of Quinoxalines
This flowchart illustrates a versatile method for the solid-phase synthesis of quinoxalines. researchgate.net
Design Principles for Functionalized Quinoxaline Derivatives
The design of functionalized quinoxaline derivatives is heavily guided by the principle of structural optimization to achieve a desired biological or material property. frontiersin.orgnih.gov The quinoxaline scaffold serves as a versatile template where the introduction of specific functional groups at various positions can modulate its electronic and steric properties. nih.gov
For instance, in the context of drug design, specific substituents are introduced to interact with biological targets. The design of novel histone deacetylase (HDAC) inhibitors based on the quinoxaline core involves incorporating pharmacophoric features known to bind to the enzyme's active site. frontiersin.orgnih.gov This includes a zinc-binding group, a linker, and a cap group that interacts with the protein surface. The strategic placement of substituents, such as a 4-chloro group on a phenyl ring attached to the quinoxaline, has been shown to enhance cytotoxic activities against cancer cell lines. frontiersin.org
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise atomic arrangement within a molecule. For 2-(4-Chloro-3-nitrophenyl)quinoxaline, a combination of one-dimensional and two-dimensional NMR techniques would be employed to unambiguously assign all proton and carbon signals.
One-Dimensional (1D) NMR: Proton (¹H) and Carbon-¹³ (¹³C) Analyses
The ¹H NMR spectrum of this compound is expected to exhibit a series of signals in the aromatic region, typically between 7.0 and 9.5 ppm. The quinoxaline (B1680401) protons would appear as a complex multiplet system, while the protons of the 4-chloro-3-nitrophenyl group would present as distinct doublets and a doublet of doublets, reflecting their coupling relationships. The proton on the C3 position of the quinoxaline ring would likely appear as a singlet at a downfield chemical shift due to the deshielding effect of the adjacent nitrogen atom and the phenyl substituent.
The ¹³C NMR spectrum would complement the proton data, with signals for all carbon atoms in the molecule. The carbon atoms of the quinoxaline ring would resonate in the range of 125-155 ppm. The carbon bearing the phenyl group (C2) and the adjacent carbon (C3) would show characteristic downfield shifts. The carbons of the 4-chloro-3-nitrophenyl substituent would also display predictable chemical shifts influenced by the electron-withdrawing nitro group and the chloro substituent.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary from experimental results.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Quinoxaline H-3 | 9.3 - 9.5 (s) | 148 - 152 |
| Quinoxaline H-5/H-8 | 8.1 - 8.3 (m) | 129 - 131 |
| Quinoxaline H-6/H-7 | 7.7 - 7.9 (m) | 128 - 130 |
| Phenyl H-2' | 8.5 - 8.7 (d) | 132 - 135 |
| Phenyl H-5' | 7.8 - 8.0 (d) | 125 - 128 |
| Phenyl H-6' | 8.2 - 8.4 (dd) | 130 - 133 |
| Quinoxaline C-2 | - | 150 - 154 |
| Quinoxaline C-4a/C-8a | - | 140 - 143 |
| Phenyl C-1' | - | 135 - 138 |
| Phenyl C-3' (C-NO₂) | - | 147 - 150 |
| Phenyl C-4' (C-Cl) | - | 134 - 137 |
Two-Dimensional (2D) NMR: Correlated Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) for Connectivity and Regioselectivity
To confirm the connectivity of the atoms, 2D NMR experiments would be crucial. A COSY spectrum would reveal correlations between adjacent protons, helping to trace the proton-proton coupling networks within the quinoxaline and the phenyl rings.
An HMQC (or HSQC) spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms. This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals.
Finally, an HMBC spectrum would provide information about longer-range (2-3 bond) correlations between protons and carbons. This is particularly important for identifying the connectivity between the quinoxaline and the phenyl rings, as it would show correlations between the quinoxaline protons (e.g., H-3) and the carbons of the phenyl ring, and vice versa. This would unequivocally confirm the regioselectivity of the substitution.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
HRMS would be used to determine the exact molecular weight of this compound, which has a chemical formula of C₁₄H₈ClN₃O₂. The calculated monoisotopic mass would be compared to the experimentally measured mass to confirm the elemental composition. The isotopic pattern, particularly the presence of the chlorine atom (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio), would be a key diagnostic feature. Fragmentation analysis would provide further structural information by identifying characteristic fragment ions resulting from the cleavage of the molecule.
Table 2: Predicted HRMS Data for this compound (Note: These are predicted values.)
| Parameter | Predicted Value |
| Molecular Formula | C₁₄H₈ClN₃O₂ |
| Calculated Monoisotopic Mass [M]⁺ | 285.0299 |
| Calculated Mass for [M+H]⁺ | 286.0377 |
| Key Fragmentation Pathways | Loss of NO₂, loss of Cl, cleavage of the bond between the rings |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule. The strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) would be expected in the regions of 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C-Cl stretching vibration would likely appear in the fingerprint region, typically below 800 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C and C=N stretching vibrations of the aromatic and heteroaromatic rings would be found in the 1400-1600 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound (Note: These are predicted values.)
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3150 |
| C=N Stretch (Quinoxaline) | 1600 - 1650 |
| Aromatic C=C Stretch | 1450 - 1600 |
| Asymmetric NO₂ Stretch | 1520 - 1560 |
| Symmetric NO₂ Stretch | 1340 - 1380 |
| C-Cl Stretch | 700 - 800 |
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Photophysical Properties
Analysis of Electronic Transitions and Absorption Maxima (e.g., π-π Transitions)*
The UV-Vis absorption spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or dichloromethane, would be expected to show multiple absorption bands. These bands arise from π-π* electronic transitions within the conjugated quinoxaline and phenyl ring systems. The presence of the nitro group, a strong chromophore, is likely to cause a red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted 2-phenylquinoxaline. The absorption spectrum would likely exhibit a high-energy band corresponding to transitions within the phenyl ring and lower-energy bands associated with the extended conjugation of the entire molecule.
Fluorescence spectroscopy would provide insights into the emissive properties of the compound upon excitation at its absorption maxima. The emission spectrum would reveal the wavelength of maximum emission and the quantum yield, which is a measure of the efficiency of the fluorescence process. The Stokes shift, the difference between the absorption and emission maxima, would also be a key parameter.
Table 4: Predicted Photophysical Properties for this compound (Note: These are predicted values and are highly solvent-dependent.)
| Parameter | Predicted Value |
| Absorption Maxima (λ_max) | 250-280 nm, 320-360 nm |
| Molar Absorptivity (ε) | High (in the order of 10⁴ L mol⁻¹ cm⁻¹) |
| Emission Maxima (λ_em) | Dependent on excitation wavelength and solvent polarity |
| Stokes Shift | Variable |
Characterization of Fluorescence Emission Spectra and Quantum Yields
The fluorescence properties of quinoxaline derivatives are intrinsically linked to their molecular structure, particularly the nature and position of substituents on the quinoxaline core and any appended phenyl rings. These substitutions can influence the intramolecular charge transfer (ICT) character of the molecule, which in turn dictates the emission wavelength and fluorescence quantum yield (Φf).
Generally, quinoxaline derivatives can exhibit fluorescence across the visible spectrum, with emission colors tunable by altering the electronic character of their substituents. mdpi.com The quantum yield of fluorescence in quinoxaline derivatives can vary widely, from very low to near unity, depending on the balance between radiative and non-radiative decay pathways from the excited state. nih.gov Factors such as solvent polarity can also play a crucial role, often influencing the degree of ICT and thus the emission properties. nih.gov For this compound, the presence of the electron-withdrawing nitro and chloro groups on the phenyl ring is expected to induce a significant ICT character, which would likely result in emission in the longer wavelength region of the visible spectrum.
Aggregation-Induced Emission (AIE) and Aggregation-Induced Enhanced Emission (AIEE) Phenomena
Aggregation-induced emission (AIE) and aggregation-induced enhanced emission (AIEE) are fascinating photophysical phenomena where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. This behavior is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.
The exhibition of AIE or AIEE is highly dependent on the molecular structure, with twisted and sterically hindered conformations often promoting these effects. While there is no specific report on the AIE or AIEE properties of this compound, the general structural features of some quinoxaline derivatives suggest they could be candidates for such phenomena. For example, the dihedral angle between the quinoxaline ring and the substituted phenyl ring can lead to a non-planar structure. In the aggregated state, intermolecular interactions could lock this twisted conformation, leading to enhanced emission. nih.gov
Studies on other heterocyclic systems have demonstrated that the formation of specific intermolecular interactions, such as C–H⋯π interactions in the crystalline state, can contribute to the restriction of intramolecular rotation and thus promote AIE. nih.gov
Thermally Activated Delayed Fluorescence (TADF) Characteristics
Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons for light emission, leading to potentially 100% internal quantum efficiency in organic light-emitting diodes (OLEDs). Materials exhibiting TADF typically possess a small energy gap between their lowest singlet (S1) and triplet (T1) excited states (ΔEST), which facilitates efficient reverse intersystem crossing (RISC) from the T1 to the S1 state, followed by fluorescence.
The design of TADF molecules often involves the spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is commonly achieved in donor-acceptor (D-A) type structures. Quinoxaline is often employed as an electron-accepting unit in the design of TADF emitters. mdpi.com By coupling the quinoxaline acceptor with a suitable electron-donating moiety, it is possible to achieve a small ΔEST.
For this compound, the quinoxaline core acts as the acceptor, while the substituted phenyl ring, bearing both a chloro and a nitro group, has strong electron-withdrawing character. Therefore, this molecule in itself does not fit the typical D-A design for efficient TADF. However, it could potentially be used as a building block in a more complex molecule that does exhibit TADF. The ability to tune the luminescence of quinoxaline-based systems from normal fluorescence to TADF by modifying donor groups and adjusting molecular torsion angles has been demonstrated. mdpi.com
Electron Paramagnetic Resonance (EPR) Spectroscopy for Reactive Intermediates and Radical Anion Formation
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons, such as radical intermediates and radical anions. The electrochemical reduction of quinoxaline derivatives can lead to the formation of stable radical anions, the properties of which can be investigated using EPR.
A study on the electrochemical reduction of a series of 2-substituted quinoxaline derivatives has shown that these compounds undergo a one-electron transfer to form radical anions. abechem.com The EPR spectra obtained through electrochemical generation of the reduction products confirmed the radical nature of the electroconversion. abechem.com This study established a single reduction mechanism of a radical nature for the entire series of the studied 2-substituted quinoxalines. abechem.com
For this compound, it is highly probable that it would follow a similar reduction pathway. The initial reduction would likely occur at the quinoxaline ring system, which is a common feature for quinoxaline derivatives. abechem.com The resulting radical anion would be detectable by EPR spectroscopy, and the analysis of the hyperfine structure of the spectrum could provide information about the distribution of the unpaired electron density within the molecule. The presence of the nitrogen atoms in the quinoxaline ring and the nitro group would be expected to give rise to characteristic hyperfine couplings.
| Parameter | Observation in 2-Substituted Quinoxalines | Expected for this compound |
| Reduction Mechanism | Single-electron transfer to form a radical anion. abechem.com | Similar single-electron reduction to a radical anion. |
| EPR Signal | Confirmed presence of radical anions upon electrochemical reduction. abechem.com | A detectable EPR signal is expected upon reduction. |
| Hyperfine Coupling | Dependent on the specific substituents. | Expected coupling to nitrogen nuclei of the quinoxaline and nitro group. |
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.
While a crystal structure for this compound has not been reported, data from closely related compounds can offer insights into its likely solid-state conformation. For example, the crystal structure of 2-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline reveals significant twisting between the phenyl rings and the quinoxaline unit. nih.gov In this related molecule, the chlorophenyl and dimethoxyphenyl rings form dihedral angles of 78.45(5)° and 35.60(4)°, respectively, with the quinoxaline plane. nih.gov
A search for the crystal structure of the related compound 2,3-bis-(4-chloro-3-nitro-phenyl)-quinoxaline from a commercial supplier indicated that analytical data, which would include crystallographic information, is not collected for this product, suggesting that obtaining such data may be challenging.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. However, no specific DFT studies on 2-(4-Chloro-3-nitrophenyl)quinoxaline have been reported. Consequently, there is no available data for the following analytical subsections:
Optimized Molecular Geometry and Conformational Analysis
Information regarding the optimized bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of this compound is not present in the reviewed literature.
Frontier Molecular Orbital (FMO) Analysis
There are no published calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. Therefore, the HOMO-LUMO energy gap, a key indicator of chemical reactivity and electronic properties, remains undetermined.
Molecular Electrostatic Potential (MEP) Mapping
MEP maps, which illustrate the electron density distribution and are used to predict reactive sites for electrophilic and nucleophilic attack, have not been generated for this compound in available studies.
Natural Bond Orbital (NBO) Analysis
NBO analysis, a method used to study intramolecular and intermolecular interactions and charge transfer, has not been applied to this specific molecule in any accessible research.
Prediction and Correlation with Experimental Photophysical Parameters
Without theoretical calculations, there is no prediction of photophysical parameters, such as absorption and emission spectra, to correlate with potential experimental findings.
Molecular Docking Simulations for Ligand-Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While numerous quinoxaline (B1680401) derivatives have been the subject of docking studies to explore their potential as inhibitors for various biological targets, no such simulations have been published specifically for this compound. Therefore, information on its potential binding affinities, interaction modes, and targeted biological macromolecules is currently unavailable.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Affinity Predictions
Molecular Dynamics (MD) simulations offer a powerful lens to observe the dynamic nature of "this compound" in a simulated biological environment, typically to understand its interaction with a protein target. These simulations model the movement of atoms and molecules over time, providing a detailed view of the stability of the ligand-protein complex.
Researchers utilize MD simulations to validate findings from molecular docking studies. While docking provides a static snapshot of the binding pose, MD simulations reveal how the compound and its target protein behave and interact dynamically. Key insights from these simulations include the stability of the compound within the binding site, conformational changes in the protein or ligand, and the persistence of crucial interactions like hydrogen bonds and hydrophobic contacts. figshare.com The root-mean-square deviation (RMSD) of the complex over the simulation time is a common metric used to assess stability; a stable RMSD suggests the compound remains securely bound. nih.gov
Furthermore, MD simulations are instrumental in predicting binding affinity through the calculation of binding free energy. figshare.com Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are employed on the simulation trajectories to estimate the energy of binding. These calculations consider various energy components, including van der Waals forces, electrostatic interactions, and solvation energies, to provide a quantitative prediction of how strongly the compound binds to its target. researchgate.net A more negative binding free energy score typically indicates a stronger and more stable interaction. nih.gov Studies on related quinoxaline derivatives have shown that van der Waals forces, in particular, can be crucial in maintaining high binding affinity. researchgate.net
| Parameter | Description | Typical Finding for Quinoxaline-Protein Complexes |
| RMSD | Measures the average deviation of the protein-ligand complex from its initial docked pose over time. | Stable and low RMSD values suggest the compound remains bound in a consistent orientation. nih.gov |
| Binding Free Energy (ΔG_bind) | A calculated value representing the affinity of the ligand for the protein target. | Negative values (e.g., in kcal/mol) indicate favorable binding. figshare.comnih.gov |
| Interaction Analysis | Identifies key amino acid residues involved in binding through hydrogen bonds, hydrophobic interactions, etc. | Persistent interactions throughout the simulation confirm key binding determinants. figshare.com |
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
QSPR and QSAR are computational methodologies that aim to build mathematical models correlating the chemical structure of compounds with their physical properties (QSPR) or biological activities (QSAR). frontiersin.org These models are essential for predicting the efficacy of new derivatives and for understanding which structural features are key to their function.
Two-dimensional Quantitative Structure-Activity Relationship (2D-QSAR) models are developed to establish a statistical link between the structural features of molecules, represented by numerical descriptors, and their biological activity. For quinoxaline derivatives, these models have been successfully used to predict activities such as anticancer efficacy. nih.gov
The development process involves several key steps:
Data Set Preparation : A series of quinoxaline derivatives with known biological activities is compiled. This set is then divided into a 'training set' for building the model and a 'test set' for validating its predictive power. frontiersin.org
Descriptor Calculation : For each molecule, various 2D descriptors are calculated. These can include constitutional indices, topological indices, and physicochemical properties that describe the molecule's structure and composition.
Model Generation : Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to create a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable). nih.gov
Model Validation : The robustness and predictive capability of the model are rigorously tested. Internal validation is often performed using the leave-one-out method, yielding a cross-validated correlation coefficient (q²). External validation is performed using the test set, which the model has not seen before, to calculate a predictive r² (pred_r²). nih.gov
A statistically significant 2D-QSAR model allows researchers to identify which descriptors have the most substantial impact on activity, thereby guiding the design of new, more potent compounds. nih.gov
| Model Validation Parameter | Description | Reported Values for Quinoxaline Derivative Models |
| r² (Correlation Coefficient) | Indicates the proportion of variance in the dependent variable (activity) that is predictable from the independent variables (descriptors) for the training set. | Values often range from 0.78 to 0.82. nih.govnih.gov |
| q² (Cross-validated r²) | A measure of the model's internal predictive ability, calculated during cross-validation. | Values typically range from 0.62 to 0.76. nih.gov |
| pred_r² (Predictive r²) | Measures the model's ability to predict the activity of an external test set of compounds. | A value greater than 0.5 is generally considered indicative of a good predictive model. nih.gov |
While traditional QSAR models are often linear, the relationship between a compound's structure and its properties can be highly complex and non-linear. Artificial Neural Networks (ANNs) are a machine learning approach capable of modeling these intricate relationships. researchgate.net
In the context of QSPR/QSAR studies for quinoxaline derivatives, ANNs can be used as a non-linear modeling technique to correlate molecular descriptors with a target property or activity. researchgate.netresearchgate.net An ANN model is trained on a dataset, learning the patterns that connect the input descriptors to the output values. The predictive power of ANN models is often superior to that of linear methods like MLR. researchgate.net
The process involves selecting relevant molecular descriptors and using them as input for the ANN. The network is then trained to predict the property of interest. The performance of the ANN model is evaluated using statistical metrics such as the root-mean-squared error (RMSE) and the correlation coefficient (R²), often showing a higher degree of accuracy in its predictions compared to linear models. researchgate.net This enhanced predictive ability makes ANNs a valuable tool for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing.
| Modeling Method | Typical Performance Metric | Reported Finding for Quinoxaline Derivatives |
| Linear Model (e.g., MLR) | Correlation Coefficient (R²) | Demonstrates a good, but sometimes limited, correlation between structure and activity. researchgate.net |
| Non-Linear Model (ANN) | Correlation Coefficient (R²) | Often shows a higher R² value, indicating better performance and predictive power compared to linear models. researchgate.netresearchgate.net |
| Non-Linear Model (ANN) | Root Mean Squared Error (RMSE) | Generally achieves a lower RMSE, signifying a smaller average error in predictions. researchgate.net |
Structure Activity Relationship Sar and Mechanistic Elucidation
General Principles of Structure-Activity Relationships in Quinoxaline (B1680401) Medicinal Chemistry
The quinoxaline scaffold, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, serves as a versatile pharmacophore in medicinal chemistry. rsc.orgnih.gov Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netmdpi.comnih.gov The exploration of SAR for quinoxaline derivatives has been a key strategy in the development of more potent and selective therapeutic agents. rsc.org
Substitutions at positions 2, 3, 6, and 7 of the quinoxaline ring are the most common sites for modification and have a significant impact on biological activity. rsc.org The introduction of various functional groups at these positions can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. nih.gov For instance, in silico studies of quinoxaline derivatives targeting the AMPA receptor have shown that interactions with specific amino acid residues such as Glu-13, Tyr-16, and Tyr-61 are crucial for binding. nih.gov The fundamental quinoxaline structure often mimics the interactions of known ligands within the binding pockets of various enzymes and receptors. nih.gov
Impact of Specific Substituent Effects on Chemical Reactivity and Biological Function
The biological activity of 2-(4-Chloro-3-nitrophenyl)quinoxaline is dictated by the electronic and steric properties of its substituents: a chloro group at the 4-position and a nitro group at the 3-position of the phenyl ring attached to the quinoxaline core.
Influence of Halogenation (e.g., Chlorine) on Efficacy and Selectivity
The introduction of halogen atoms, such as chlorine, is a common strategy in drug design to modulate a compound's pharmacokinetic and pharmacodynamic properties. nih.gov In quinoxaline derivatives, halogenation can significantly influence biological activity. For example, studies on certain anticancer quinoxalines have shown that the presence of a chlorine atom can lead to higher activity compared to other halogens like bromine or electron-releasing groups like methyl. rsc.org The position of the halogen is also critical. For instance, in a series of 3-aryl-2-quinoxaline-carbonitrile 1,4-di-N-oxide derivatives, a 3-chloro substitution on the phenyl ring was found to be favorable for hypoxic cytotoxicity. youtube.com Conversely, in other quinoxaline series, the replacement of an electron-releasing group with an electron-withdrawing group like chlorine has been shown to decrease activity, highlighting the context-dependent nature of these effects. rsc.org
Role of Nitro Group and Other Electron-Withdrawing/Donating Substituents
The nitro group is a strong electron-withdrawing group that can significantly impact the biological activity of aromatic compounds. In the context of quinoxaline derivatives, the presence of a nitro group can enhance activity, particularly in antiparasitic and antibacterial applications. youtube.com This increased activity is often attributed to the ability of the nitro group to undergo bioreductive activation under hypoxic conditions, which are prevalent in solid tumors and certain microbial environments. youtube.com This reduction can lead to the formation of reactive nitrogen species and other radicals that can damage cellular components like DNA. youtube.com For some nitroaromatic antiparasitic compounds, this bio-reductive metabolism is thought to target parasitic redox systems. youtube.com However, the effect of a nitro group is not universally enhancing; in some anticancer quinoxaline derivatives, a nitro group at the 7-position of the quinoxaline nucleus was found to decrease activity. rsc.org
The interplay between electron-withdrawing and electron-donating groups is a key aspect of quinoxaline SAR. Generally, the electronic nature of substituents on both the quinoxaline ring and any attached phenyl groups can either increase or decrease biological activity depending on the specific biological target and mechanism of action. rsc.org
Effects of Carboxylate, Ester, Amide, and Sulfonamide Moieties
The incorporation of carboxylate, ester, amide, and sulfonamide functionalities into the quinoxaline scaffold has been extensively explored to modulate biological activity.
Carboxylate and Ester Groups: Quinoxaline-2-carboxylic acid derivatives have been investigated for various therapeutic applications. Esters of quinoxaline-2-carboxylic acid have been identified as potential prodrugs with antitubercular activity. nih.gov It is proposed that these esters are hydrolyzed in vivo to the active carboxylic acid form. nih.gov Quantitative structure-activity relationship (QSAR) studies on quinoxaline-2-carboxylate 1,4-di-N-oxides have been conducted to guide the design of new anti-mycobacterial agents. rsc.org
Amide and Sulfonamide Groups: The introduction of amide and sulfonamide moieties has proven to be a successful strategy for developing potent quinoxaline-based inhibitors. rsc.org For example, quinoxalines bearing sulfonamide groups have shown potent anticancer activity. Similarly, quinoxaline-2-carboxamides have been synthesized as more stable alternatives to ester prodrugs in the development of novel antitubercular agents. nih.gov The SAR of these derivatives indicates that the nature of the amine or sulfonamide substituent plays a crucial role in determining the compound's efficacy. rsc.org
Modifications at the Quinoxaline Ring System and Attached Phenyl Groups
Modifications to both the core quinoxaline ring system and the attached phenyl groups are fundamental to SAR studies.
Quinoxaline Ring Modifications: Alterations to the quinoxaline nucleus itself, such as the introduction of additional fused rings to create systems like rsc.orgnih.govtriazolo[4,3-a]quinoxalines, can lead to compounds with potent and specific biological activities, including anti-diabetic and anti-Alzheimer properties. The substitution pattern on the quinoxaline ring directly influences the molecule's interaction with its biological target.
Investigation of Biological Mechanism of Action
The precise biological mechanism of action for this compound has not been definitively elucidated in the reviewed literature. However, based on the known activities of related quinoxaline derivatives, several potential mechanisms can be inferred.
Quinoxaline derivatives, particularly those bearing nitro groups, are often investigated for their activity under hypoxic conditions, a characteristic of many solid tumors. youtube.com The mechanism frequently involves the bioreductive activation of the nitro group by cellular reductases. This process generates reactive radical species that can induce cellular damage, most notably DNA damage. youtube.com Studies on other nitro-containing quinoxaline 1,4-di-N-oxide derivatives have shown that they can cause DNA strand breaks, leading to cell cycle arrest and apoptosis. nih.gov The presence of the electron-withdrawing chloro group on the phenyl ring of this compound likely modulates the reduction potential of the nitro group, potentially influencing the efficiency of radical generation and, consequently, its cytotoxic effects.
Furthermore, various quinoxaline derivatives have been shown to exert their anticancer effects through the inhibition of specific cellular targets. These include key enzymes involved in cell signaling and proliferation, such as Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2). It is plausible that this compound could also interact with one or more of these or other related protein kinases or signaling pathways, leading to the disruption of cancer cell growth and survival. The induction of apoptosis, or programmed cell death, is a common endpoint for many anticancer agents, and quinoxaline derivatives have been reported to trigger this process through various signaling cascades.
Interactive Data Table: Summary of Substituent Effects on Quinoxaline Activity
| Substituent/Modification | General Effect on Biological Activity | Example Compounds/Studies |
| Halogenation (e.g., Chlorine) | Can increase or decrease activity depending on position and molecular context. Often enhances potency. rsc.orgyoutube.com | 3-Aryl-2-quinoxaline-carbonitrile 1,4-di-N-oxides youtube.com |
| Nitro Group | Often enhances activity, especially under hypoxic conditions, through bioreductive activation. youtube.com | Nitroaromatic antiparasitics youtube.com |
| Carboxylate/Ester | Can act as prodrugs, hydrolyzed to the active carboxylic acid form. nih.gov | Esters of quinoxaline-2-carboxylic acid nih.gov |
| Amide/Sulfonamide | Generally enhances biological activity and provides opportunities for further functionalization. rsc.org | (Quinoxalin-2-yl)benzene sulphonamide derivatives |
| Quinoxaline Ring Modification | Can lead to novel scaffolds with distinct biological activities. | rsc.orgnih.govtriazolo[4,3-a]quinoxalines |
| Phenyl Group Substitution | Critical for modulating lipophilicity, electronic properties, and target binding. rsc.orgnih.gov | Various substituted 2-phenylquinoxalines rsc.org |
Bioreductive Activation Pathways and Generation of Reactive Oxygen Species (ROS)
The presence of a nitro group on the phenyl ring of this compound suggests a potential for bioreductive activation, a process implicated in the mechanism of action for some anticancer and antimicrobial agents. This process typically involves the enzymatic reduction of the nitro group to form highly reactive intermediates, such as nitroso, hydroxylamino, and amino derivatives. These reactive species can then lead to the generation of reactive oxygen species (ROS), including superoxide (B77818) anions and hydroxyl radicals.
While direct evidence for the bioreductive activation of this compound is still emerging, the general principle is well-established for other nitroaromatic compounds. The generation of ROS can induce oxidative stress within cells, leading to damage of cellular components like DNA, proteins, and lipids, ultimately triggering cell death pathways. Research into aporphine (B1220529) and phenanthrene (B1679779) alkaloids has shown that these compounds can inhibit ROS generation, highlighting the importance of this pathway in the biological activity of various heterocyclic compounds nih.gov.
Enzymatic Inhibition Studies
Quinoxaline derivatives have been extensively studied as inhibitors of various enzymes, indicating a broad spectrum of potential therapeutic applications.
Aldose Reductase: Several studies have highlighted the potential of quinoxaline derivatives as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. nih.govresearchgate.nettandfonline.comnih.govresearchgate.net For instance, a series of 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives have been synthesized and shown to be potent and selective aldose reductase inhibitors, with IC50 values in the low nanomolar to micromolar range. nih.gov Another study on nitro-substituted quinoxalinone derivatives identified compounds with significant aldose reductase inhibitory activity, with the most potent compound exhibiting an IC50 value of 1.54 μM. nih.gov
IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta): Quinoxaline urea (B33335) analogs have been identified as inhibitors of IKKβ, a key regulatory kinase in the NF-κB signaling pathway, which is often dysregulated in cancer. nih.govnih.gov One such analog, 13-197, was found to inhibit the kinase activity of IKKβ with low-micromolar potency, leading to the inhibition of NF-κB transcription. nih.gov This inhibition of IKKβ demonstrates the potential of quinoxaline derivatives to modulate inflammatory and survival pathways.
Topoisomerase: Quinoxaline derivatives have also been investigated as inhibitors of topoisomerases, enzymes essential for DNA replication and transcription. research-nexus.netnih.govnih.govresearchgate.neteurekaselect.comnih.gov Certain novel quinoxaline derivatives have demonstrated potent inhibition of topoisomerase II, with IC50 values in the low micromolar range, comparable to the well-known anticancer drug doxorubicin. research-nexus.netnih.gov Molecular docking studies have further elucidated the binding patterns of these compounds within the DNA-topoisomerase II complex. nih.gov
Table 1: Enzymatic Inhibition by Quinoxaline Derivatives
| Enzyme Target | Quinoxaline Derivative Class | Reported IC50 Values | Reference(s) |
| Aldose Reductase | 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives | Low nM to µM range | nih.gov |
| Aldose Reductase | Nitroquinoxalinone derivatives | 1.54 µM to 18.17 µM | nih.gov |
| IKKβ | Quinoxaline urea analog (13-197) | Low µM potency | nih.gov |
| Topoisomerase II | Novel quinoxaline derivatives | 6.4 µM to 15.3 µM | research-nexus.netnih.gov |
| Topoisomerase II | Quinoxaline derivative (Compound IV) | 7.529 µM | nih.gov |
Receptor Binding and Modulation
The interaction of quinoxaline derivatives with various cellular receptors is another critical aspect of their mechanism of action.
Adenosine (B11128) Receptor A2AAR: The adenosine A2A receptor (A2AAR) has been a subject of interest, and some adenosine analogs with a 2-arylamino substitution have shown high affinity for this receptor. nih.gov While direct binding studies of this compound to A2AAR are not extensively reported, the structural similarities to known ligands suggest a potential for interaction. The co-expression of A2A and A2B receptors can lead to the formation of heteromeric complexes, which can dramatically alter the pharmacology of A2A-selective ligands. nih.gov
AMPA Receptors: Quinoxaline-2,3-dione derivatives are classic competitive antagonists of AMPA receptors, a type of ionotropic glutamate (B1630785) receptor. nih.govresearchgate.netnih.govscilit.com These compounds have been developed into a large series of analogs with varying selectivity profiles. The binding of these antagonists is often pH-dependent, with the anionic form interacting specifically with the receptor. nih.gov
Table 2: Receptor Binding and Modulation by Quinoxaline Derivatives
| Receptor Target | Quinoxaline Derivative Class | Mode of Action | Reference(s) |
| Adenosine A2A Receptor | 2-Arylamino adenosine analogs | High-affinity binding | nih.gov |
| AMPA Receptor | Quinoxaline-2,3-dione derivatives | Competitive antagonist | nih.govnih.govscilit.com |
Interference with Cellular Processes
The ultimate biological effects of this compound and related compounds are manifested through their interference with fundamental cellular processes.
DNA Replication: The inhibition of topoisomerases by quinoxaline derivatives directly impacts DNA replication. research-nexus.netnih.govnih.gov By preventing the necessary topological changes in DNA, these compounds can halt the replication fork, leading to cell cycle arrest and apoptosis.
Apoptosis Induction: Several quinoxaline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.govnih.gov For instance, a quinoxaline-based derivative was found to upregulate pro-apoptotic proteins like p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2 in prostate cancer cells. nih.gov Another study on a novel 4-thiazolidinone (B1220212) derivative containing a (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-ene fragment demonstrated apoptosis induction in breast cancer cells. nih.gov
Cell Cycle Progression: Interference with DNA replication and other cellular processes often leads to cell cycle arrest. Quinoxaline derivatives have been observed to cause cell cycle arrest at different phases. For example, one study reported that a 2-substituted-quinoxaline analog induced cell cycle arrest at the G1 transition in breast cancer cells. rsc.org Another quinoxaline derivative was found to arrest the cell cycle at the S phase in prostate cancer cells. nih.gov A phenoxazine (B87303) derivative, structurally related to quinoxalines, caused a transient accumulation of cells in the S and G2/M phases. nih.gov
Table 3: Interference with Cellular Processes by Quinoxaline Derivatives
| Cellular Process | Effect of Quinoxaline Derivatives | Cell Line(s) | Reference(s) |
| Apoptosis Induction | Upregulation of pro-apoptotic proteins (p53, caspase-3, caspase-8), downregulation of Bcl-2 | PC-3 (Prostate Cancer) | nih.gov |
| Apoptosis Induction | Concentration-dependent increase in apoptotic cells | MCF-7 (Breast Cancer) | nih.gov |
| Cell Cycle Arrest | Arrest at G1 transition | MCF-7 (Breast Cancer) | rsc.org |
| Cell Cycle Arrest | Arrest at S phase | PC-3 (Prostate Cancer) | nih.gov |
| Cell Cycle Arrest | Transient accumulation in S and G2/M phases | KB (Epidermoid Carcinoma) | nih.gov |
Applications in Materials Science and Catalysis
Organic Electronics and Optoelectronic Materials
Quinoxaline (B1680401) derivatives are highly valued in organic electronics due to their electron-deficient properties, high electron affinity, and rigid, planar structures which facilitate charge transport. These characteristics are essential for creating efficient and stable electronic devices.
Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)
The quinoxaline moiety is a common building block in materials designed for OLEDs and PLEDs. Its electron-accepting nature makes it suitable for use in electron-transporting layers (ETLs) or as an electron-deficient unit in emissive polymers. By balancing charge injection and transport, these materials improve the efficiency and lifespan of the devices. While direct studies on 2-(4-Chloro-3-nitrophenyl)quinoxaline for this purpose are not prominent, its structural features are consistent with those required for precursors in the synthesis of advanced OLED materials.
Organic Field-Effect Transistors (OFETs) and Organic Semiconductors
Quinoxaline-based molecules and polymers are extensively investigated as semiconductors for OFETs. Depending on the molecular design, they can function as n-type (electron-transporting), p-type (hole-transporting), or ambipolar semiconductors. For instance, novel donor-acceptor polymers incorporating quinoxaline have demonstrated significant potential, achieving hole mobilities as high as 0.12 cm²/V·s and showing good air stability. Copolymers of Pyrazino[2,3-g]quinoxaline-2,7-dione have exhibited ambipolar behavior with electron mobilities up to 4.28 × 10⁻³ cm²/V·s and hole mobilities reaching 4.82 × 10⁻² cm²/V·s. The specific compound this compound could be a synthetic starting point for developing such high-performance organic semiconductors.
Table 1: Performance of Quinoxaline-Based Organic Semiconductors in OFETs
| Polymer/Molecule Class | Semiconductor Type | Hole Mobility (cm²/V·s) | Electron Mobility (cm²/V·s) | Source |
| Quinoxaline-Indacenodithiophene Polymer (PQ1) | p-type | 0.12 | - | |
| Quinoxaline-based derivatives | p-type | 1.9 × 10⁻⁴ | - | |
| Pyrazino[2,3-g]quinoxaline-Bithiophene Copolymers | Ambipolar | 5.22 × 10⁻⁴ | 4.28 × 10⁻³ | |
| Pyrazino[2,3-g]quinoxaline-Thieno[3,2-b]thiophene Copolymers | Ambipolar | 4.82 × 10⁻² | 3.95 × 10⁻³ |
Organic Photovoltaic Devices (OPVs) and Dye-Sensitized Solar Cells (DSSCs)
In the realm of solar energy, quinoxaline's electron-accepting properties are highly advantageous. Quinoxaline derivatives have been successfully used as building blocks for organic sensitizers in DSSCs and as components in the active layer of OPVs. In DSSCs, metal-free organic dyes incorporating a dithieno[3,2-f:2',3'-h]quinoxaline unit have achieved power conversion efficiencies (PCEs) of up to 8.51%. Similarly, novel quinoxaline-based sensitizers have yielded PCEs as high as 5.56% in DSSC applications.
Table 2: Performance of Quinoxaline-Based Dyes in Solar Cells
| Device Type | Quinoxaline Derivative | Power Conversion Efficiency (PCE) | Source |
| DSSC | Dithieno[3,2-f:2',3'-h]quinoxaline-based sensitizer (B1316253) | 8.27% (boosted to 8.51%) | |
| DSSC | Dipentyldithieno[3,2-f:2',3'-h]quinoxaline-based dye (DQ5) | 7.12% | |
| DSSC | Quinoxaline-based sensitizer (RC-22) | 5.56% |
Role as Non-Fullerene Acceptors and Charge Transport Materials
The development of non-fullerene acceptors (NFAs) has been a major breakthrough for organic solar cells, and quinoxaline-based materials are at the forefront of this research. The ability to tune the electronic properties and absorption spectra of quinoxaline derivatives makes them ideal candidates for replacing traditional fullerene acceptors. Recent studies on unfused NFAs containing a quinoxaline core have resulted in organic solar cells with impressive power conversion efficiencies. For example, devices based on a quinoxaline imide acceptor (QIP-4Cl) reached a PCE of 13.3%, while others using fluorinated quinoxaline cores have achieved PCEs of up to 17.81% in ternary blend devices. These findings underscore the immense potential of the quinoxaline scaffold in creating next-generation solar cells.
Applications in Resistive Switching Memory Devices
Currently, there is limited specific research available on the application of this compound or its close derivatives in resistive switching memory devices. However, the broader class of organic materials with distinct donor-acceptor characteristics is being explored for memory applications, suggesting a potential future research direction for functionalized quinoxaline compounds.
Catalytic Applications
The application of this compound itself as a catalyst is not well-documented. Research in this area more commonly describes the synthesis of quinoxaline derivatives using various catalysts, rather than the use of quinoxalines as catalysts. For example, palladium nanoparticle catalysts have been employed for Sonogashira coupling reactions to produce alkynyl-quinoxalines. The nitrogen atoms in the quinoxaline ring can act as ligands, coordinating with metal centers, which suggests a potential role in catalysis. However, dedicated studies focusing on the catalytic activity of this compound are yet to be reported.
Quinoxaline Derivatives as Ligands in Transition Metal Catalysis
Quinoxaline derivatives have emerged as significant ligands in the field of transition metal catalysis. Their ability to coordinate with metal centers through their nitrogen atoms allows them to function as controlling ligands in various catalytic reactions. znaturforsch.com The electronic properties and steric hindrance of the quinoxaline ligand can be systematically modified, which in turn influences the activity and selectivity of the metal complex. znaturforsch.comnih.gov This tunability is crucial for designing catalysts tailored for specific chemical transformations.
The introduction of different substituents onto the quinoxaline ring system serves as a powerful tool for modulating the ligand's properties. For instance, the substitution of an indole (B1671886) ring with a quinoxaline ring, a bioisostere, has been explored in the development of melatoninergic ligands, highlighting the structural versatility of the quinoxaline core. nih.gov This principle of structural modification is central to the design of quinoxaline-based ligands for catalysis.
Homogeneous Hydrogenation and Hydrosilylation Reactions
Quinoxaline-based ligands have found utility in homogeneous catalysis, particularly in hydrogenation and hydrosilylation reactions. In homogeneous hydrogenation, soluble catalysts, often complexes of rhodium, iridium, and ruthenium, are employed. youtube.comyoutube.com The effectiveness of these catalysts relies on the nature of the ligands, where bulky phosphine (B1218219) ligands are often favored. youtube.com The asymmetric hydrogenation of quinoxalines themselves, utilizing diphosphinite ligands with iridium, has been demonstrated as a practical route to enantioenriched tetrahydroquinoxalines. nih.gov
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is another area where quinoxaline-related ligands play a role. wikipedia.org While platinum-based catalysts are common, there is growing interest in catalysts based on more earth-abundant metals. nih.govyoutube.com The mechanism of metal-catalyzed hydrosilylation often involves the oxidative addition of the Si-H bond to the metal center, followed by alkene insertion and reductive elimination. libretexts.org Nickel complexes with bis(8-quinolyl)phosphine (NPN) ligands have shown to be efficient catalysts for alkene hydrosilation, operating through a mechanism where the silyl-nickel intermediate plays a dominant role. nih.gov
Copolymerization Reactions (e.g., CO2 and Epoxides)
The copolymerization of carbon dioxide (CO2) with epoxides to produce polycarbonates is a significant area of research for CO2 utilization. nih.govnih.gov The choice of catalyst is critical in controlling the properties of the resulting polymer. nih.gov Zinc complexes featuring quinoxaline derivatives as controlling ligands have been investigated for the copolymerization of CO2 with cyclohexene (B86901) oxide. znaturforsch.com
These quinoxaline-based zinc catalysts have demonstrated the ability to produce copolymers with high selectivity for carbonate units. znaturforsch.com For example, a specific zinc complex with a quinoxaline ligand achieved a selectivity of 96.5% for carbonate units in the copolymerization of CO2 and cyclohexene oxide. znaturforsch.com The structure of the quinoxaline ligand has a profound impact on the catalytic activity and selectivity of the zinc complex. znaturforsch.com Research in this area also extends to other metal catalysts, such as those based on rare earth elements like yttrium, for the copolymerization of CO2 and epoxides. scilit.com Iron-corrole complexes have also been shown to catalyze the copolymerization of epoxides and CO2. capes.gov.br
Electronic Tuning of Quinoxaline Ligands for Modulating Catalytic Properties
For example, in the zinc-catalyzed copolymerization of CO2 and cyclohexene oxide, the presence and nature of substituents on the quinoxaline ligand dramatically affect the catalytic outcome. znaturforsch.com A complex with a specific substitution pattern may exhibit high activity and selectivity, while a closely related complex with a different substituent may show significantly reduced performance. znaturforsch.com This sensitivity to electronic effects allows for the fine-tuning of the catalyst's properties to achieve desired results in various catalytic applications, from polymerization to asymmetric synthesis. znaturforsch.comacs.org
Corrosion Inhibition Applications for Metals
Quinoxaline derivatives have demonstrated significant potential as corrosion inhibitors for various metals, including mild steel and bronze, particularly in acidic and chloride-containing environments. bohrium.comtandfonline.comias.ac.in Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective film that impedes the corrosion process. researchgate.nettsijournals.com This adsorption is facilitated by the presence of heteroatoms (nitrogen), π-electrons in the aromatic rings, and polar functional groups, which can interact with the metal surface through both physisorption and chemisorption mechanisms. bohrium.commdpi.com
The inhibition efficiency of quinoxaline derivatives generally increases with their concentration. bohrium.comacs.org Studies have shown that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. tandfonline.comresearchgate.net The specific molecular structure of the quinoxaline derivative plays a crucial role in its inhibitory performance. For instance, the presence of electron-donating groups can enhance the electron density on the molecule, leading to more effective adsorption and higher inhibition efficiency. mdpi.com
Below is a table summarizing the inhibition efficiency of various quinoxaline derivatives on mild steel in acidic media:
| Quinoxaline Derivative | Concentration | Inhibition Efficiency (%) | Reference |
| (E)−3-(2-(benzofuran-2-yl)vinyl)quinoxalin-2(1H)-one (FR115) | 10⁻³ M | 91.3 | tandfonline.com |
| 2-quinoxalinethiol (THQX) | Not Specified | 95.50 | researchgate.net |
| 4-(quinoxalin-2-yl)phenol (PHQX) | Not Specified | 98.30 | researchgate.net |
| 2-chloroquinoxaline (CHQX) | Not Specified | 92.50 | researchgate.net |
| (E)-3-(2-(furan-2-yl)vinyl)quinoxalin-2(1H)-one (QN2) | Not Specified | 90.00 | researchgate.net |
Development of Functional Dyes and Fluorescent Probes
The inherent photophysical properties of the quinoxaline scaffold have led to its widespread use in the development of functional dyes and fluorescent probes. nih.govmdpi.com Quinoxaline derivatives can be readily functionalized with both electron-donating and electron-withdrawing groups, allowing for the tuning of their absorption and emission wavelengths across the visible spectrum. nih.govmdpi.com This tunability makes them suitable for a variety of applications, including as fluorescent sensors for pH, ions, and small molecules. mdpi.comdu.ac.in
The fluorescence of quinoxaline derivatives can be sensitive to their environment, a property known as solvatochromism. researchgate.net Furthermore, changes in the molecular structure, such as protonation of the nitrogen atoms in the quinoxaline ring, can lead to significant changes in their optical properties, a phenomenon known as halochromism. researchgate.net This responsiveness to external stimuli is a key feature in the design of fluorescent probes. For example, quinoxaline-based probes have been developed for the detection of aniline (B41778) and p-nitroaniline in the environment. nih.gov The versatility of quinoxaline chemistry also allows for their incorporation into more complex systems, such as electrospun fibers for chemosensor applications. nih.gov
Here is a table highlighting some functional quinoxaline derivatives and their applications:
| Quinoxaline Derivative | Application | Key Feature | Reference |
| 2,3-distyrylquinoxaline derivatives | Fluorescent Dyes, Chemosensors | Tunable absorption/emission, fluorescence quenching in acidic conditions | nih.gov |
| Aminoquinoxaline QC1 | pH Sensor | Water-soluble, colorimetric and fluorescent response to pH changes | mdpi.com |
| PAMD (camphorquinone-derived) | Fluorescent Probe | Ratiometric detection of aniline, quenching response to p-nitroaniline | nih.gov |
| Pyrimidine and Quinoxaline-based Dyes | Reactive Dyes | Modification of commercial dyes to enhance properties | ncsu.edu |
Future Directions and Research Perspectives
Advancements in Sustainable and Economical Synthetic Methodologies
The traditional synthesis of quinoxaline (B1680401) derivatives often involves methods that are not environmentally friendly, utilizing hazardous solvents, high temperatures, and significant energy consumption. ijirt.org The future of synthesizing 2-(4-chloro-3-nitrophenyl)quinoxaline and its analogs lies in the adoption of green chemistry principles. ijirt.orgbenthamdirect.com This involves the development of protocols that are not only efficient and high-yielding but also environmentally benign. ijirt.org
Key areas of focus for sustainable synthesis include:
Green Solvents: A significant push is being made to replace volatile and toxic organic solvents with greener alternatives like water. tandfonline.com Performing reactions in water is advantageous due to its safety, non-toxicity, and low cost. tandfonline.com
Catalyst Innovation: Research is moving towards the use of recyclable and environmentally friendly catalysts. sphinxsai.com This includes the use of solid acids, which are easier to handle and reduce corrosion and disposal issues, and biocatalysts like β-cyclodextrin, which can promote reactions in mild, aqueous conditions. sphinxsai.commdpi.com Other promising catalysts include p-dodecylbenzenesulfonic acid (DBSA), which acts as a surfactant-type catalyst in water, and heteropolyoxometalates supported on alumina. tandfonline.comnih.gov
Energy-Efficient Techniques: Microwave and ultrasonic irradiation are being explored as energy-efficient alternatives to conventional heating. ijirt.org These techniques can accelerate reaction rates, thereby reducing energy consumption and reaction times. ijirt.org
The table below summarizes some green synthetic approaches for quinoxaline derivatives, highlighting the potential for more sustainable production of this compound.
| Catalyst/Method | Solvent | Key Advantages |
| Phthalic acid | Room Temperature | Good to excellent yields, short reaction times. sphinxsai.com |
| Alumina-supported heteropolyoxometalates | Toluene | High yields under heterogeneous conditions, catalyst is recyclable. nih.gov |
| β-Cyclodextrin | Water/Solid-state | Mild, simple, less toxic, catalyst is recoverable and reusable. mdpi.com |
| p-Dodecylbenzenesulfonic acid (DBSA) | Water | Inexpensive, non-toxic, efficient at room temperature. tandfonline.com |
| Microwave Irradiation | Solvent-free or minimal solvent | Accelerated reaction kinetics, reduced energy consumption. ijirt.org |
| Ultrasonic Irradiation | Mild conditions | Enhanced mass transfer and reaction rates, high purity products. ijirt.org |
Integration of Advanced Computational Approaches for Rational Design and Property Prediction
Computational chemistry is becoming an indispensable tool for the rational design of novel quinoxaline derivatives with tailored properties. beilstein-journals.org Techniques like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies allow for the prediction of electronic, optical, and biological properties before a compound is synthesized, saving time and resources. researchgate.netnih.gov
Future computational work on this compound and its analogs will likely focus on:
Predictive Modeling: Using DFT and time-dependent DFT (TD-DFT) to predict key parameters such as HOMO-LUMO energy levels, absorption spectra, and intramolecular charge transfer characteristics. researchgate.netnih.gov This is particularly relevant for applications in organic electronics, such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). beilstein-journals.org
QSAR Studies: Developing robust QSAR models to establish a quantitative link between the molecular structure of quinoxaline derivatives and their biological activities. nih.gov This can guide the design of new compounds with enhanced therapeutic potential. nih.gov
Molecular Docking: Employing molecular docking simulations to investigate the binding interactions of quinoxaline derivatives with biological targets, such as enzymes and receptors. researchgate.netnih.gov This can provide insights into the mechanism of action and help in the design of more potent and selective inhibitors. researchgate.net
The following table outlines the application of various computational methods in the study of quinoxaline derivatives.
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Rational design of functional materials, investigation of electronic properties. researchgate.netnih.gov | Electronic structure, optical properties, photovoltaic properties, optimized geometry. researchgate.netresearchgate.net |
| Time-Dependent DFT (TD-DFT) | Evaluation of electronic and optical properties for solar cells. researchgate.netnih.gov | Excitation energies, absorption spectra. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity of new compounds. nih.gov | Relationship between chemical structure and biological activity. nih.gov |
| Molecular Docking | Investigating binding modes with biological targets. researchgate.netrsc.org | Binding affinity, interaction with active sites of proteins. rsc.org |
Holistic Experimental and Theoretical Investigations for Deeper Mechanistic Insights
A comprehensive understanding of the reaction mechanisms involved in the synthesis of this compound and its interactions at a molecular level is crucial for optimizing its properties and applications. Future research will likely involve a synergistic approach combining experimental techniques with theoretical calculations.
Key areas for mechanistic investigation include:
Reaction Pathway Analysis: The most common method for synthesizing quinoxalines is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.net Detailed mechanistic studies, likely employing both experimental and computational methods, can elucidate the precise steps of this reaction, including the formation of key intermediates. researchgate.net
Spectroscopic and Crystallographic Studies: Techniques like Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction will continue to be vital for characterizing the structure of this compound and its derivatives. researchgate.netscielo.br These experimental data provide a crucial benchmark for validating theoretical models. proquest.com
Combined Experimental and Theoretical Approaches: A powerful strategy involves the parallel use of experimental measurements and quantum chemical calculations. acs.org For instance, investigating the corrosion inhibition properties of quinoxaline derivatives can be enhanced by combining electrochemical measurements with DFT calculations to understand the inhibitor-metal interactions at a molecular level. acs.org
The following table presents a selection of experimental and theoretical techniques and their role in providing mechanistic insights.
| Technique | Role in Mechanistic Studies |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and characterization of molecular structure. proquest.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the chemical structure and connectivity of atoms. researchgate.net |
| Single-Crystal X-ray Diffraction | Determination of the precise three-dimensional molecular structure. researchgate.netscielo.br |
| Density Functional Theory (DFT) | Calculation of optimized geometric parameters, vibrational frequencies, and electronic properties to complement experimental data. nih.govproquest.com |
Exploration of Novel Application Areas in Emerging Technologies and Interdisciplinary Fields
The versatile nature of the quinoxaline scaffold opens up possibilities for its application in a wide array of emerging technologies and interdisciplinary fields. benthamdirect.comrsc.org While the biological activities of quinoxalines are well-documented, future research will likely uncover new and exciting applications for compounds like this compound. nih.govnih.gov
Potential novel application areas include:
Organic Electronics: Quinoxaline derivatives are being investigated as electron-transporting materials in organic solar cells and organic light-emitting diodes due to their strong electron-accepting ability. beilstein-journals.org The presence of electron-withdrawing groups in this compound makes it a candidate for such applications.
Antiviral Agents: Given the broad-spectrum antiviral activity of many quinoxaline derivatives, there is potential for developing new therapeutics against respiratory pathogens and other viruses. rsc.orgnih.gov
Antiparasitic Agents: Quinoxaline derivatives have shown activity against various parasites, including the causative agent of amebiasis, Entamoeba histolytica. frontiersin.org Further investigation could lead to the development of new antiparasitic drugs. frontiersin.org
Materials Science: The unique photophysical properties of quinoxalines make them suitable for use as fluorescent materials, dyes, and components in organic semiconductors. ijirt.orgnih.gov
The diverse potential applications of quinoxaline derivatives are summarized in the table below.
| Field | Potential Application |
| Medicinal Chemistry | Anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, antidiabetic agents. ijirt.orgrsc.orgnih.govnih.govresearchgate.net |
| Materials Science | Organic semiconductors, dyes, fluorescent materials, electroluminescent materials. ijirt.orgnih.gov |
| Agriculture | Agrochemicals. rsc.orgnih.gov |
| Organic Electronics | Electron-transporting materials in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). beilstein-journals.org |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 2-(4-Chloro-3-nitrophenyl)quinoxaline derivatives?
- Methodology :
- Step 1 : Bromination of precursors (e.g., 5-bromo-2-hydroxyacetophenone) using Br₂ in glacial acetic acid at 60°C to generate aryl bromomethyl ketones .
- Step 2 : Condensation with o-phenylenediamine in ethanol under reflux, catalyzed by sodium acetate, to form dihydroquinoxaline intermediates (yields: 56–61%) .
- Step 3 : Acetylation with acetic anhydride or halogenation to finalize substituents (yields: 69–73%) .
- Alternative routes : Cross-coupling reactions with organobismuthanes for C–C bond formation (e.g., 2-(4-(carboxymethyl)phenyl)quinoxaline) .
- Key considerations : Monitor isomer formation via ¹H-NMR and optimize solvent polarity for regioselectivity .
Q. How is X-ray crystallography employed to characterize the crystal structure of 2-substituted quinoxalines?
- Workflow :
- Data collection : Use single-crystal X-ray diffraction (e.g., Cu-Kα radiation) to resolve atomic coordinates .
- Structure solution : Software like SHELXT or OLEX2 for phase determination and refinement .
- Validation : Analyze dihedral angles (e.g., 78.45° between chlorophenyl and quinoxaline planes) and anisotropic displacement parameters .
- Example : CCDC 1983315 documents the crystal structure of a nitro-thiophene-quinoxaline analog, confirming π-stacking interactions .
Q. How do substituents like chloro and nitro groups influence the physicochemical properties of quinoxaline derivatives?
- Electronic effects :
- Nitro groups increase electron deficiency, enhancing reactivity in nucleophilic aromatic substitution .
- Chloro substituents improve thermal stability (e.g., melting points >140°C observed in halogenated analogs) .
- Spectroscopic validation :
- ¹H-NMR chemical shifts (δ 8.2–9.3 ppm) confirm aromatic proton environments .
Advanced Research Questions
Q. What computational strategies are used to predict the electronic properties of this compound?
- DFT protocols :
- Functional selection : B3LYP hybrid functional with exact exchange corrections for accurate thermochemistry (average deviation: 2.4 kcal/mol for atomization energies) .
- Basis sets : 6-31G(d,p) for geometry optimization and frequency analysis.
- Outputs : HOMO-LUMO gaps to assess charge-transfer potential (e.g., for optoelectronic applications) .
Q. What experimental and computational approaches are used to evaluate the antiproliferative activity of quinoxaline derivatives?
- Biological assays :
- In vitro testing : MTT assays on MCF-7 breast cancer cells (IC₅₀ values <10 µM for coumarin-quinoxaline hybrids) .
- Mechanistic studies : Flow cytometry to assess cell cycle arrest (e.g., G2/M phase blockade) .
- Computational modeling :
- Molecular docking with topoisomerase II (PDB ID: 1ZXM) to identify binding interactions .
- MD simulations (100 ns) to validate stability of ligand-protein complexes .
Q. How can researchers resolve contradictions in isomer ratios during quinoxaline synthesis?
- Case study :
- Observation : ¹H-NMR reveals two isomers in 2-(8-methoxy-coumarin-3-yl)-3,4-dihydroquinoxaline due to restricted rotation .
- Mitigation :
- Adjust reaction temperature (lower temps favor kinetic control).
- Use chiral auxiliaries or asymmetric catalysis for enantioselective synthesis .
- Validation : X-ray crystallography to unambiguously assign regiochemistry .
Q. What strategies optimize reaction yields in multi-step quinoxaline syntheses?
- Key variables :
- Catalyst : Sodium acetate in ethanol improves condensation efficiency (yields >60%) .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance cross-coupling reactions .
- Troubleshooting :
- Purify intermediates via column chromatography (silica gel, 5% EtOAc/hexanes) .
- Monitor by TLC to minimize side-product formation .
Q. How do crystallography software tools (e.g., SHELXL, OLEX2) enhance structural refinement accuracy?
- Software pipeline :
- Data integration : OLEX2 combines SHELXT (structure solution) and SHELXL (refinement) in a unified workflow .
- Validation : CheckCIF reports to flag ADPs and bond-length outliers .
- Advanced features :
- Twin refinement for high-symmetry space groups (e.g., P2₁/c) .
- ORTEP visualization of anisotropic displacement ellipsoids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
